N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide
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Overview
Description
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide typically involves the coupling of an indole derivative with an appropriate carboxylic acid or its derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets in the body. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-[2-(1H-indol-3-yl)ethyl]-1H-indole-3-carboxamide
Uniqueness
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide is unique due to the presence of the methoxy group at the 4-position of the indole ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to unique therapeutic effects.
Biological Activity
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes an indole core, methoxy substitution, and a carboxamide functional group, which contribute to its diverse biological effects.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₂O₃, with a molecular weight of approximately 314.35 g/mol. The structural characteristics of this compound enable it to interact with various biological targets, enhancing its therapeutic potential.
Anticancer Properties
Research indicates that indole derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that related compounds can inhibit the growth of various cancer cell lines. For example, compounds similar to this indole derivative have demonstrated cytotoxic effects against MCF-7 breast cancer cells and HCT-116 colorectal carcinoma cells, with IC₅₀ values in the low micromolar range .
Table 1 presents a summary of the anticancer activity of related indole compounds:
Compound Name | Cell Line Tested | IC₅₀ (µM) | Notes |
---|---|---|---|
L1a | MCF-7 | Low micromolar | Potent against breast cancer |
L1b | HCT-116 | Sub-micromolar | Effective in p53-knockout cells |
This compound | TBD | TBD | Further studies needed |
Anti-inflammatory Effects
Indole derivatives are also known for their anti-inflammatory properties. The presence of methoxy groups in this compound enhances its reactivity and ability to modulate inflammatory pathways. Research has indicated that similar compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of indole derivatives have been well-documented. Compounds with similar structures have shown activity against a range of bacterial and fungal pathogens. The unique structural features of this compound may contribute to its effectiveness against microbial infections .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest several potential pathways:
Enzyme Inhibition : Compounds similar to this indole derivative have been shown to inhibit key enzymes involved in tumor growth and inflammation.
Receptor Modulation : Interaction studies indicate that these compounds may bind to receptors involved in cancer progression and inflammatory responses, potentially leading to altered signaling pathways.
DNA Intercalation : Some studies have demonstrated that indole-based compounds can intercalate into DNA, disrupting replication and transcription processes critical for cancer cell survival .
Properties
Molecular Formula |
C21H21N3O2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-1-methylindole-4-carboxamide |
InChI |
InChI=1S/C21H21N3O2/c1-23-12-9-15-16(5-3-6-18(15)23)21(25)22-11-14-24-13-10-17-19(24)7-4-8-20(17)26-2/h3-10,12-13H,11,14H2,1-2H3,(H,22,25) |
InChI Key |
AZHOTPUSZVVIPX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NCCN3C=CC4=C3C=CC=C4OC |
Origin of Product |
United States |
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